[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate is a complex organic compound characterized by multiple hydroxyl groups and a hydroxyamino group attached to a butyl backbone, with a dihydrogen phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a suitable butyl derivative, such as 2,3,4-trihydroxybutanal.
Hydroxyamino Group Introduction: The hydroxyamino group can be introduced via a reductive amination process, where the aldehyde group of 2,3,4-trihydroxybutanal reacts with hydroxylamine under reducing conditions.
Phosphorylation: The final step involves the phosphorylation of the hydroxyamino butyl derivative. This can be achieved using phosphoric acid or a phosphorylating agent like phosphorus oxychloride under controlled conditions to yield the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyamino group can yield amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Acyl chlorides or alkyl halides for esterification and etherification, respectively.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various esters or ethers depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with phosphate groups.
Metabolic Studies: Used in studies of metabolic pathways involving phosphate esters.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Used in the development of diagnostic assays involving phosphate metabolism.
Industry
Agriculture: Potential use in the formulation of fertilizers or growth regulators.
Materials Science: Used in the synthesis of phosphate-based materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with phosphate-binding sites on enzymes and proteins. The hydroxyamino group can form hydrogen bonds, while the phosphate group can participate in ionic interactions, influencing the activity of target molecules. These interactions can modulate enzymatic activity, signal transduction pathways, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R)-2,3,4-trihydroxybutyl dihydrogen phosphate: Lacks the hydroxyamino group, making it less versatile in certain reactions.
(2R,3S,4R)-2,3,4-trihydroxy-4-amino butyl dihydrogen phosphate: Contains an amino group instead of a hydroxyamino group, affecting its reactivity and interaction with biological targets.
Uniqueness
[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate is unique due to the presence of both hydroxyamino and phosphate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific applications.
Properties
Molecular Formula |
C4H12NO8P |
---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12)/t2-,3+,4-/m1/s1 |
InChI Key |
CSVKNYIFCYRDJM-FLRLBIABSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](NO)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(NO)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.